molecular formula C15H10ClNO3 B3828537 (Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one

(Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one

Cat. No.: B3828537
M. Wt: 287.70 g/mol
InChI Key: ODJMNZRPKCUHDD-UVTDQMKNSA-N
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Description

(Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom and a nitro group on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction involves 4-nitrobenzaldehyde and 3-chloroacetophenone. The reaction is usually conducted in an ethanol solution with sodium hydroxide as the base, and the mixture is stirred at room temperature until the product precipitates out .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, such as controlling temperature, reaction time, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in (Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.

Major Products:

    Reduction: 3-chloro-3-(4-aminophenyl)-1-phenylprop-2-en-1-one.

    Substitution: 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one derivatives with various substituents replacing the chlorine atom.

Mechanism of Action

The mechanism of action of (Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one and its derivatives often involves interaction with biological macromolecules. For instance, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

    (E)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.

    4-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one: A similar compound with the chlorine atom in a different position on the phenyl ring.

    3-(4-nitrophenyl)-1-phenylprop-2-en-1-one: A compound without the chlorine atom, which can affect its reactivity and biological activity.

Uniqueness: The presence of both the chlorine and nitro groups in (Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one makes it unique in terms of its chemical reactivity and potential biological activities. The combination of these functional groups can lead to a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

(Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-14(10-15(18)12-4-2-1-3-5-12)11-6-8-13(9-7-11)17(19)20/h1-10H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJMNZRPKCUHDD-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C(C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C(/C2=CC=C(C=C2)[N+](=O)[O-])\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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